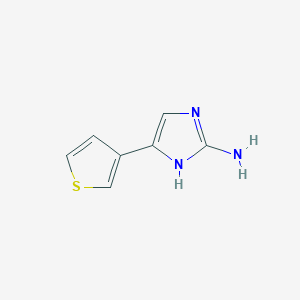

4-(thiophen-3-yl)-1H-imidazol-2-amine

描述

属性

IUPAC Name |

5-thiophen-3-yl-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-7-9-3-6(10-7)5-1-2-11-4-5/h1-4H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTUNZADZDFCPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CN=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Thiophene derivatives have been reported to exhibit diverse biological activities, suggesting that they may interact with multiple targets.

Mode of Action

It’s known that thiophene derivatives can interact with their targets through various mechanisms, potentially leading to changes in cellular processes.

Biochemical Pathways

Thiophene derivatives have been associated with antimicrobial, antioxidant, anticorrosion, and anticancer activities. These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

Based on the reported activities of thiophene derivatives, it can be inferred that the compound may exert antimicrobial, antioxidant, anticorrosion, and anticancer effects.

生物活性

The compound 4-(thiophen-3-yl)-1H-imidazol-2-amine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves the reaction of thiophene derivatives with imidazole precursors. Characterization is typically performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of imidazole derivatives, including this compound. These compounds have been evaluated against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | PC-3 (prostate cancer) | 24.213 ± 0.29 | |

| Doxorubicin | PC-3 | 0.912 ± 0.12 |

The compound showed moderate cytotoxicity against PC-3 cell lines compared to the standard drug doxorubicin.

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. In vitro assays demonstrated its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases:

| Compound | DPPH Scavenging Activity (IC50 μM) | Reference |

|---|---|---|

| This compound | 56.26 ± 3.18 | |

| N-acetylcysteine (standard) | 105.9 ± 1.1 |

This indicates that the compound possesses significant antioxidant properties, surpassing some established standards.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against α-glucosidase and β-glucuronidase:

| Enzyme | Compound | IC50 (μM) | Reference |

|---|---|---|---|

| α-glucosidase | This compound | 14.1 ± 0.28 | |

| β-glucuronidase | 4-(thiophen-3-yl)-1H-imidazol-2-amines (various derivatives) | ≤0.003 |

These results suggest that this compound may be useful in managing conditions related to hyperglycemia and other metabolic disorders.

Case Studies

Several studies have focused on the biological activity of imidazole derivatives:

- Anticancer Research : A study evaluated a series of thieno[2,3-b]thiophene derivatives, including imidazole variants, for their anticancer properties against PC-3 cells. The findings indicated that modifications in the imidazole ring could enhance cytotoxicity and selectivity towards cancer cells .

- Antioxidant Potential : Another study investigated multiple derivatives for their DPPH radical scavenging activity, revealing that structural variations significantly influenced antioxidant efficacy .

- Enzyme Inhibition Studies : Research on enzyme inhibitors highlighted the role of imidazole compounds in inhibiting key enzymes involved in glucose metabolism, suggesting therapeutic applications in diabetes management .

相似化合物的比较

Structural and Electronic Differences

- Thiophene vs. Phenyl Substitution : The thiophene group in the target compound introduces sulfur-based aromaticity, which enhances electron-richness compared to phenyl derivatives. This may improve interactions with metal ions (e.g., Zn²⁺, Fe²⁺) or biological targets like bacterial biofilms .

- Trifluoromethyl (CF3) vs. Thiophene : Analogs such as 12j (CF3-substituted) exhibit higher lipophilicity and metabolic stability due to the electron-withdrawing CF3 group, whereas the thiophene analog may prioritize π-π stacking or hydrogen bonding .

准备方法

Synthetic Strategies for Imidazol-2-amines with Heteroaryl Substituents

1.1 Base-Catalyzed Cyclization of Propargylic Amines and Isocyanates

A prominent modern method for synthesizing imidazol-2-amines involves the base-catalyzed intramolecular cyclization of propargylic amines with isocyanates. This approach has been demonstrated to efficiently produce imidazol-2-one derivatives and related imidazole compounds under mild conditions.

- Catalysts and Conditions: Strong organic bases such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) at 5–10 mol% loading catalyze the reaction in anhydrous acetonitrile at room temperature or slightly elevated temperatures (22–40 °C).

- Reaction Time: The cyclization completes rapidly, often within 1 minute to 1 hour depending on substrates.

- Mechanism: The base abstracts a proton from the urea or propargylic amine intermediate, facilitating cyclization through nucleophilic attack and ring closure to form the imidazole core.

- Yields: Yields range from moderate to excellent (51–93%), with functional group tolerance including halides, methoxy, and vinyl substituents.

- Example: Propargylic amines bearing thiophene substituents at the alkyne terminus can undergo this cyclization to yield 4-(thiophen-3-yl)-1H-imidazol-2-amine analogs efficiently.

| Parameter | Details |

|---|---|

| Catalyst | BEMP (5–10 mol%) |

| Solvent | Anhydrous acetonitrile |

| Temperature | Room temperature to 40 °C |

| Reaction Time | 1 min to 1 hour |

| Yield Range | 51–93% |

| Functional Group Tolerance | Halides (Cl, Br, F), OMe, vinyl groups |

| Key Intermediate | Propargylic amine + isocyanate |

One-Pot Synthesis via Thiourea Intermediates and Cyclodesulfurization

Another method involves a one-pot sequence combining N-substitution, thiourea formation, and cyclodesulfurization to generate 2-aminobenzimidazole derivatives, which are structurally related to imidazol-2-amines.

- Procedure:

- Initial N-substitution of o-phenylenediamine with an aryl isothiocyanate in the presence of bases such as potassium carbonate in aqueous ethanol.

- Formation of thiourea intermediate.

- Visible light-mediated, photocatalyst-free cyclodesulfurization at ambient temperature.

- Advantages: Mild conditions, environmentally friendly solvents, no need for photocatalysts, and operational simplicity.

- Yields: High yields up to 92% reported for a broad substrate scope.

- Applicability: Though primarily for benzimidazole derivatives, the methodology suggests potential adaptation for imidazol-2-amine synthesis bearing heteroaryl groups like thiophene.

| Step | Description |

|---|---|

| N-Substitution | o-Phenylenediamine + aryl isothiocyanate, K2CO3, EtOH/H2O, rt, 1 h |

| Thiourea Formation | In situ during N-substitution |

| Cyclodesulfurization | Visible light irradiation, 12–24 h, ambient temperature |

| Yield | Up to 92% |

| Solvent | Ethanol/water mixture |

| Base | Potassium carbonate preferred |

Heating of Heteroaromatic Aldehydes with o-Phenylenediamine

A classical approach to synthesize heteroaryl-substituted imidazoles involves condensation reactions between heteroaromatic aldehydes and o-phenylenediamine derivatives under reflux conditions.

- Solvent and Conditions: Dimethylformamide (DMF) under reflux.

- Reaction Time: Several hours depending on substrates.

- Yields: Generally good yields reported for 2-heteroaryl-substituted imidazoles.

- Notes: This method is more general and shorter than older methods, suitable for synthesizing various heteroaryl imidazoles including thiophene-substituted analogs.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Base-catalyzed cyclization | Propargylic amine + isocyanate + BEMP | RT to 40 °C, MeCN, 1 min–1 h | 51–93 | Rapid, mild, functional group tolerant |

| One-pot thiourea + cyclodesulfurization | o-Phenylenediamine + aryl isothiocyanate + K2CO3 | RT, EtOH/H2O, visible light, 12–24 h | Up to 92 | Photocatalyst-free, green chemistry |

| Condensation with heteroaromatic aldehydes | Heteroaromatic aldehyde + o-phenylenediamine | Reflux, DMF | Good | Classical, general method |

Research Findings and Notes

- The base strength is critical in the cyclization of propargylic amines; stronger bases like BEMP facilitate faster and higher-yielding reactions by efficient deprotonation.

- Visible light-mediated cyclodesulfurization proceeds via a radical pathway, eliminating the need for toxic catalysts and enabling gram-scale synthesis.

- Functional groups such as halides, methoxy, and vinyl substituents are well tolerated in these syntheses, allowing for structural diversity.

- Protecting groups may be necessary when phenolic substituents are present to avoid side reactions during cyclization.

- Computational studies support the mechanism involving allenamide intermediates and low activation barriers for ring closure in base-catalyzed methods.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(thiophen-3-yl)-1H-imidazol-2-amine, and how can reaction conditions be optimized to improve yields?

- Methodology : The synthesis of imidazole derivatives often involves cyclocondensation reactions. For example, 2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-7-amine (structurally analogous) is synthesized via condensation of 2-bromo-1-(thiophen-3-yl)ethan-1-one with 2,4-diaminopyrimidine under reflux in acetic acid . Optimization strategies include:

- Catalyst selection : Acidic conditions (e.g., acetic acid) enhance cyclization efficiency.

- Temperature control : Prolonged reflux (~5–8 hours) improves yield.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

- Data Table :

| Precursor | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| 2-Bromo-1-(thiophen-3-yl)ethan-1-one | 8 | 41–57 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral signatures?

- Methodology :

- ¹H NMR : The imidazole NH protons resonate at δ 10–12 ppm, while thiophene protons appear at δ 6.5–7.5 ppm. For example, 4-(4-butoxyphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine shows NH signals at δ 11.2 ppm and aromatic protons at δ 7.3–7.8 ppm .

- ¹³C NMR : The imidazole C2 carbon (amine-bearing) appears at ~145–155 ppm, and thiophene carbons at ~125–135 ppm .

- IR : N-H stretching (3200–3400 cm⁻¹) and C=N stretching (1600–1650 cm⁻¹) confirm the imidazole core .

Q. How does the presence of the thiophene ring influence the chemical reactivity of the imidazole core?

- Methodology : Thiophene’s electron-rich nature enhances electrophilic substitution on the imidazole ring. Computational studies (e.g., DFT) show that thiophene substituents lower the energy barrier for nucleophilic attack at the C4/C5 positions of imidazole . Experimental evidence includes:

- Electrophilic substitution : Thiophene directs bromination to the imidazole C4 position in similar compounds .

- Redox activity : Thiophene stabilizes radical intermediates during oxidation reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and which functionals are most suitable?

- Methodology :

- Functional selection : Hybrid functionals (e.g., B3LYP) combine exact exchange (Hartree-Fock) with gradient-corrected terms, achieving <3 kcal/mol error in thermochemical properties .

- Basis sets : 6-31G(d,p) balances accuracy and computational cost for geometry optimization.

- Key outputs :

- HOMO-LUMO gap (~4.5–5.0 eV for thiophene-imidazole hybrids).

- Partial charges: Thiophene sulfur carries a partial negative charge (−0.3 to −0.5), enhancing π-stacking interactions .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodology :

- Software tools : SHELXL refines disordered thiophene/imidazole conformers via TWIN/BASF commands .

- Data validation : R-factor convergence (<5%) and ORTEP-3 visualization ensure model accuracy .

- Case study : For 2-(thiophen-2-yl)-4,5-diphenyl-1H-imidazole, SHELXD resolved twinning by pseudo-merohedral symmetry .

Q. In SAR studies, how do substituent variations on the thiophene or imidazole rings modulate biological activity?

- Methodology :

- Substituent libraries : Synthesize analogs with halogens (e.g., -CF₃, -Cl) or alkoxy groups (e.g., -OCH₃) at thiophene C3/C4 positions .

- Bioactivity assays : Anti-mycobacterial activity correlates with electron-withdrawing groups (e.g., -CF₃) enhancing biofilm penetration .

- Data Table :

| Substituent | MIC (µg/mL) | Target Organism | Reference |

|---|---|---|---|

| -CF₃ (C5) | 2.5 | M. tuberculosis | |

| -OCH₃ (C4) | 12.0 | M. smegmatis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。